Technical Whitepaper: Profiling 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid
Technical Whitepaper: Profiling 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid
Executive Summary
In the rigorous landscape of pharmaceutical drug development and Quality Control (QC), the identification, synthesis, and profiling of active pharmaceutical ingredient (API) impurities are paramount. This whitepaper provides an in-depth technical analysis of 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid , a critical degradation product and synthetic byproduct of the mast cell stabilizer Cromoglicic Acid (Cromolyn)[1].
Commercially and pharmacopeially recognized as Sodium Cromoglicate Impurity 11 [2], this compound (Molecular Formula: C20H16O10; Molecular Weight: 416.34 g/mol ) is an essential reference standard for Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and analytical method validation (AMV)[3]. This guide details its structural causality, mechanisms of formation, and the self-validating analytical protocols required to quantify it in pharmaceutical formulations.
Chemical Identity & Structural Analysis
Cromoglicic acid is a bis-chromone derivative—specifically, 5,5′-(2-hydroxypropane-1,3-diyl)bis(oxy)bis(4-oxo-4H-chromene-2-carboxylic acid)[4]. Its therapeutic efficacy relies on its ability to stabilize mast cells and prevent the degranulation of inflammatory mediators like histamine[5].
Impurity 11 represents an asymmetric deviation from this bis-chromone structure. While one 4-oxo-4H-chromene-2-carboxylic acid moiety remains intact, the other side of the 2-hydroxypropoxy linker is attached to a 2-carboxy-3-hydroxyphenoxy group[6]. This indicates that the second pyran-4-one ring is either absent due to incomplete synthetic cyclization or has been cleaved via hydrolytic degradation.
Figure 1: Structural degradation pathway from Cromoglicic Acid to Impurity 11.
Mechanisms of Formation (Causality)
Understanding the causality behind the formation of Impurity 11 is critical for establishing robust manufacturing controls and defining API shelf-life. The presence of this impurity generally stems from two distinct pathways:
Pathway A: Synthetic Byproduct (Incomplete Cyclization)
The industrial synthesis of Cromolyn begins with the reaction of 2,6-dihydroxyacetophenone with epichlorohydrin to form a bis-ether intermediate[7]. This intermediate undergoes cyclization with diethyl oxalate to form the bis-chromone core, followed by alkaline hydrolysis to convert the ester groups to carboxylic acids[8]. If the cyclization step with diethyl oxalate is incomplete, one side of the molecule remains an uncyclized acetophenone derivative, which is subsequently oxidized/hydrolyzed to the 2-carboxy-3-hydroxyphenoxy moiety found in Impurity 11.
Pathway B: Base-Catalyzed Degradation
Cromoglicic acid is susceptible to degradation when exposed to alkaline conditions or prolonged heat and moisture[5]. The electron-deficient C2 position of the 4-oxo-4H-chromene ring is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). This attack leads to the hydrolytic cleavage of the pyran-4-one ring. The loss of the C2-C3 segment converts the chromone back into a substituted salicylic acid derivative, yielding the asymmetric Impurity 11.
Analytical Profiling & Method Validation
To ensure regulatory compliance (ICH Q3A/Q3B), QC laboratories must employ stability-indicating methods capable of resolving Impurity 11 from the parent API and other related substances (e.g., Impurity 12, Impurity 5)[5].
Quantitative Data Summaries
Table 1: Optimized LC-MS Gradient Parameters for Impurity Resolution
| Time (min) | Flow Rate (mL/min) | % Solvent A (0.1% Formic Acid) | % Solvent B (Acetonitrile) | Curve Type |
| 0.0 | 1.0 | 90 | 10 | Isocratic |
| 5.0 | 1.0 | 90 | 10 | Isocratic |
| 20.0 | 1.0 | 40 | 60 | Linear |
| 25.0 | 1.0 | 40 | 60 | Isocratic |
| 25.1 | 1.0 | 90 | 10 | Step |
| 30.0 | 1.0 | 90 | 10 | Re-equilibration |
Table 2: Chromatographic and Mass Spectral Profiling
| Compound | Molecular Weight | ESI-MS [M-H]⁻ (m/z) | Relative Retention Time (RRT) | UV Maxima (nm) |
| Cromoglicic Acid (API) | 468.37 | 467.1 | 1.00 | 238, 326 |
| Impurity 11 | 416.34 | 415.1 | 0.82 | 240, 315 |
| Impurity 12 | 388.33 | 387.1 | 0.75 | 238, 310 |
Experimental Protocols
The following self-validating protocols are designed for researchers conducting Forced Degradation Studies and routine LC-MS quantification.
Protocol 1: Forced Degradation (Alkaline Stress) to Generate Impurity 11
Causality: Generating Impurity 11 in-situ proves the stability-indicating power of the chromatographic method by demonstrating that the method can detect degradation products formed under realistic stress conditions.
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Sample Preparation: Accurately weigh 50.0 mg of Cromolyn Sodium API into a 50 mL amber volumetric flask (amber glass is used to prevent concurrent photolytic degradation).
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Dissolution: Add 10.0 mL of HPLC-grade water and sonicate for 5 minutes until completely dissolved.
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Alkaline Stress: Pipette 5.0 mL of 0.1 N NaOH into the flask. Swirl gently to mix. The elevated pH initiates the nucleophilic attack on the pyran ring.
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Thermal Incubation: Place the flask in a thermostatically controlled water bath at 60°C for exactly 120 minutes.
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Neutralization: Remove the flask and immediately place it in an ice bath for 2 minutes. Add exactly 5.0 mL of 0.1 N HCl to neutralize the solution. Critical Step: Neutralization halts the degradation kinetics, preventing Impurity 11 from further cleaving into smaller, undetectable fragments.
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Dilution & Filtration: Dilute to the 50 mL mark with Mobile Phase A. Filter a 2 mL aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: LC-MS Quantification Workflow
Causality: Utilizing ESI-MS in negative ion mode alongside UV detection ensures orthogonal validation. The carboxylic acid groups readily lose a proton, making negative mode highly sensitive.
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System Equilibration: Purge the LC lines with Solvents A and B. Equilibrate a C18 analytical column (150 mm x 4.6 mm, 3.5 µm particle size) at 30°C for 30 minutes at initial gradient conditions (10% B).
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Standard Injection: Inject 10 µL of a certified Sodium Cromoglicate Impurity 11 Reference Standard (10 µg/mL). Record the retention time and the exact mass (m/z 415.1).
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Sample Injection: Inject 10 µL of the stressed sample from Protocol 1.
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Data Acquisition: Monitor UV absorbance at 254 nm for universal chromophore detection and extract the m/z 415.1 ion chromatogram to specifically quantify Impurity 11.
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System Suitability: Ensure the resolution ( Rs ) between Impurity 11 and the Cromolyn API peak is ≥2.0 .
Figure 2: Standardized LC-MS workflow for the isolation and quantification of Impurity 11.
Regulatory Implications (Trustworthiness)
Under ICH Q3A(R2) guidelines, any impurity in a new drug substance administered at a maximum daily dose of ≤2 g/day must be reported if it exceeds 0.05%, and fully qualified (toxicologically evaluated) if it exceeds 0.15% or 1.0 mg per day. Because Cromoglicic acid is often administered chronically via inhalation or ophthalmic routes[1], the localized mucosal toxicity of degradation products like Impurity 11 must be strictly monitored. Utilizing highly pure reference standards[3] ensures that analytical methods are sufficiently robust to detect Impurity 11 well below these regulatory thresholds, ensuring patient safety and batch-to-batch consistency.
References
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Axios Research. "Cromoglicic Acid - Axios Research." Axios Research, [Link]
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Veeprho. "Cromoglicic Acid Impurities and Related Compound - Veeprho." Veeprho Pharmaceuticals, [Link]
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Lookchem. "Cas 16110-51-3,Cromoglicic acid | lookchem." Lookchem, [Link]
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Procurement Resource. "Cromolyn Production Cost Analysis Reports 2026." Procurement Resource, [Link]
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Veeprho. "Sodium Cromoglicate Impurity 11 - Veeprho Pharmaceuticals." Veeprho Pharmaceuticals, [Link]
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ResearchGate. "Loratadine and sodium cromoglycate Two drugs under type 1 hypersensitivity reaction in response to hay fever." ResearchGate, [Link]
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